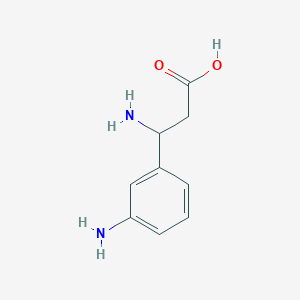

3-amino-3-(3-aminophenyl)propanoicacid

Description

Significance of β-Amino Acid Frameworks in Contemporary Organic Chemistry

The β-amino acid motif is a cornerstone in modern medicinal chemistry and drug development. researchgate.netresearchgate.net Unlike their proteinogenic α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly minor structural alteration imparts significant and valuable properties. One of the most critical features is their ability to confer resistance to proteolytic degradation when incorporated into peptides. acs.org This increased stability against enzymes makes them highly attractive for designing longer-lasting therapeutic peptides. researchgate.net

Furthermore, β-amino acids are crucial building blocks for creating "foldamers," which are non-natural oligomers that mimic the secondary structures of proteins, such as helices and sheets. nih.govsemanticscholar.org This capacity to form stable, predictable three-dimensional shapes allows for the precise spatial arrangement of functional groups, which is essential for targeting biological molecules with high specificity. acs.org The diverse biological activities associated with β-amino acid-containing structures include antimicrobial, antifungal, and insecticidal properties, highlighting their versatile role in the development of new pharmaceutical and agrochemical agents. researchgate.net

Overview of Aryl-Substituted Propanoic Acids in Chemical and Biological Research Contexts

Aryl-substituted propanoic acids represent a class of organic compounds with significant therapeutic importance. This structural scaffold is famously embodied by the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), such as Ibuprofen. orientjchem.orgijpsr.com These compounds typically exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes. orientjchem.org

The research landscape for arylpropionic acid derivatives is extensive, revealing a wide spectrum of pharmacological activities beyond inflammation management. humanjournals.comresearchgate.net Scientific investigations have demonstrated that molecules within this class possess antibacterial, anticonvulsant, and anticancer properties. ijpsr.comresearchgate.net The biological activity of these compounds is highly dependent on the nature and position of substituents on the aromatic ring and the propanoic acid chain. ijpsr.com Structure-activity relationship (SAR) studies are a major focus of research, aiming to enhance potency and selectivity for specific biological targets, such as the sphingosine-1-phosphate receptor-1 (S1P1), while improving pharmacokinetic profiles. nih.gov The presence of the carboxylic acid group is often crucial for the broad-spectrum pharmacological activity observed in this family of compounds. ijpsr.com

Physicochemical Properties of 3-amino-3-(3-aminophenyl)propanoic acid

While detailed research on 3-amino-3-(3-aminophenyl)propanoic acid is not extensively documented in publicly available literature, its fundamental physicochemical properties have been identified.

| Property | Value | Source |

| CAS Number | 18071-62-0 | cymitquimica.combiosynth.comcymitquimica.com |

| Molecular Formula | C₉H₁₂N₂O₂ | cymitquimica.combiosynth.com |

| Molecular Weight | 180.2 g/mol | cymitquimica.combiosynth.com |

| Purity | Min. 95% | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(3-aminophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,10-11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEQINCXCDEGNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Reactivity

Reaction Kinetics and Thermodynamics in Derivatization Processes

Derivatization is crucial for modifying the properties of amino acids for various applications. The process involves altering the functional groups, and its efficiency is described by reaction kinetics and thermodynamics. For amino acids, derivatization often targets the polar amine and carboxylic acid groups to increase volatility for analyses like gas chromatography. sigmaaldrich.com The kinetics of such reactions can be complex; for instance, derivatization with Marfey's reagent follows pseudo-first-order kinetics and rates can vary substantially between different amino acids. nih.gov

The thermodynamics of interactions involving aromatic amino acids are influenced by hydrophobic and aromatic-aromatic interactions. nih.govnih.gov Studies on analogous aromatic amino acid side chains show that their interactions with other groups involve smaller heat capacity changes (ΔCp) and significant negative enthalpies compared to aliphatic side chains. nih.gov This suggests that derivatization processes involving the aromatic ring or its substituents on 3-amino-3-(3-aminophenyl)propanoic acid would exhibit distinct thermodynamic profiles. The rate and favorability of a given derivatization are also dependent on reaction conditions such as temperature, solvent, and the specific reagents used. waters.comresearchgate.net

Studies on Cyclization and Lactam Formation

β-amino acids are known to undergo intramolecular cyclization to form β-lactams, four-membered cyclic amides. wikipedia.org This transformation is a key reaction in the synthesis of many biologically active compounds. nih.gov The process is an intramolecular nucleophilic attack of the amino group on the carbonyl carbon of the carboxylic acid.

The cyclization of β-amino acids to form β-lactams can be facilitated by acid catalysis. youtube.com In this mechanism, the acid protonates the carbonyl oxygen of the carboxylic acid group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amino group. youtube.com The subsequent dehydration leads to the formation of the β-lactam ring. The rate of this acid-catalyzed hydrolysis and formation is dependent on factors like ring strain and steric effects. researchgate.net The general acid catalyst participates in the proton transfer steps of the reaction, stabilizing the transition state and accelerating the rate of cyclization. Nucleophilic substitution at the β-lactam carbonyl often proceeds via a tetrahedral intermediate, requiring both general base and acid catalysis. researchgate.net

The rate of lactam formation is significantly influenced by the nucleophilicity of the amino group and the electrophilicity of the carboxylic acid. The basicity of the amino group is a measure of its nucleophilicity. For 3-amino-3-(3-aminophenyl)propanoic acid, the presence of two amino groups—one benzylic and one aromatic—complicates this picture. The aromatic amine is generally less basic than the benzylic amine because its lone pair of electrons is delocalized into the aromatic π-system. masterorganicchemistry.com Therefore, the benzylic amino group is the more likely nucleophile in the cyclization reaction.

Protonation of the carboxylic acid is essential for activating the carbonyl group for nucleophilic attack, as described in the general acid catalysis mechanism. youtube.com However, under strongly acidic conditions, the amino group will also be protonated, forming an ammonium (B1175870) ion. This protonation renders the amino group non-nucleophilic, thereby inhibiting the cyclization reaction. Consequently, the pH of the reaction medium is a critical parameter that must be carefully controlled to ensure that a sufficient concentration of the carboxylic acid is protonated while a significant fraction of the amino group remains in its neutral, nucleophilic form.

Stereochemical Aspects of Chemical Transformations

The C3 carbon of 3-amino-3-(3-aminophenyl)propanoic acid is a chiral center, meaning the molecule can exist as a pair of enantiomers. Chemical transformations involving this chiral center can proceed with retention or inversion of configuration, or result in racemization. The stereochemical outcome is highly dependent on the reaction mechanism. For instance, SN2 reactions are known to proceed with an inversion of configuration. researchgate.net

The synthesis of enantiomerically pure β-amino acids and their derivatives is of significant interest. researchgate.net Asymmetric synthesis methods, such as the Staudinger reaction using chiral catalysts or auxiliaries, can produce β-lactams with high diastereoselectivity and enantiomeric excess. nih.govnih.govorganic-chemistry.org For example, the reaction of a chiral ketene (B1206846) with an achiral imine has been successfully used for the asymmetric synthesis of 3-amino-β-lactams. nih.gov Enzymatic kinetic resolution is another powerful technique to separate racemic mixtures of β-lactams or their precursors to obtain enantiopure compounds. nih.gov The development of catalytic asymmetric methods for the synthesis of unprotected β-amino acids continues to be an active area of research. researchgate.netnih.govacs.org

Lewis Acid Catalysis in Esterification Processes

Esterification of the carboxylic acid group is a common derivatization for amino acids. While traditionally catalyzed by strong Brønsted acids, Lewis acids have emerged as effective catalysts for this transformation, particularly for unprotected amino acids where protecting group strategies can be cumbersome. nih.govnih.gov Lewis acids activate the carboxylic acid by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating attack by an alcohol.

Various Lewis acids have been employed for the amidation of unprotected amino acids, and similar principles apply to esterification. nih.govnih.gov The choice of Lewis acid and reaction conditions can influence the chemoselectivity and yield of the esterification process. For instance, in reactions involving unprotected amino acids, the Lewis acid must selectively activate the carboxylic acid without strongly interacting with the basic amino group, which could inhibit the reaction.

| Catalyst System | Substrate Type | Reaction Type | Key Features |

|---|---|---|---|

| Boron Lewis Acids (e.g., B(OCH₂CF₃)₃) | Unprotected Amino Acids | Amidation | Effective for direct synthesis of α-amino amides from unprotected amino acids. |

| Group(IV) Metal Salts | Unprotected Amino Acids | Amidation | Used stoichiometrically or catalytically for direct amidation. |

| Confined Imidodiphosphorimidate (IDPi) | Bis-silyl Ketene Acetals | Asymmetric Aminomethylation | Provides unprotected β²-amino acids in high yield and enantioselectivity. researchgate.netnih.govacs.org |

| Fe(III) Salts / Water | Carboxamides, α-amino esters | Transamidation | Inexpensive and suitable for a broad scope of substrates. mdpi.com |

Advanced Applications in Materials Science and Engineering

Polymer and Copolymer Development

The presence of multiple reactive sites in 3-amino-3-(3-aminophenyl)propanoic acid makes it an ideal candidate for the synthesis of novel polymers and copolymers. The aromatic amine, aliphatic amine, and carboxylic acid can all participate in polymerization reactions, allowing for the creation of polyamides, polyimides, and other functional polymers. This trifunctional nature enables the formation of linear, branched, or cross-linked polymer networks with properties tuned for specific applications.

As a non-natural amino acid, 3-amino-3-(3-aminophenyl)propanoic acid can be incorporated into polypeptide chains to synthesize a variety of compounds. google.com The bifunctional nature of the molecule, possessing both an amino and a carboxyl group, allows it to act as a monomer in step-growth polymerization. For instance, it can react with other bifunctional monomers like diols, diacids, or diamines to form polyesters, polyamides, or other condensation polymers.

The properties of the resulting polymers can be tailored by carefully selecting the comonomers and controlling the polymerization conditions. The aminophenyl group, for example, can enhance the thermal stability and mechanical strength of the polymer backbone. Furthermore, the free amino group on the phenyl ring can serve as a site for post-polymerization modification, allowing for the attachment of various functional groups. This functionalization can be used to alter the polymer's solubility, introduce specific binding sites, or impart stimuli-responsive behavior. A similar approach has been demonstrated in the synthesis of molecularly imprinted polymers (MIPs) where functional monomers are chosen to create specific cavities for template molecules, such as amino acid derivatives. researchgate.net

Below is a table illustrating potential functional monomers that could be copolymerized with 3-amino-3-(3-aminophenyl)propanoic acid to achieve tailored polymer properties.

| Functional Monomer | Polymer Type | Potential Properties |

| Adipic acid | Polyamide | Increased flexibility, toughness |

| Terephthaloyl chloride | Aromatic Polyamide (Aramid) | High thermal stability, high strength |

| Ethylene glycol | Polyesteramide | Enhanced hydrophilicity, biodegradability |

| 4,4'-Oxydianiline (ODA) | Polyimide | Excellent thermal and chemical resistance |

The aromatic amine functionality of 3-amino-3-(3-aminophenyl)propanoic acid makes it suitable for electropolymerization. This technique uses an electrical potential to initiate the polymerization of monomers directly onto a conductive surface, creating a thin, uniform polymer film. researchgate.net The process allows for precise control over the film's thickness and morphology.

Similar to aniline (B41778) and its derivatives, the aminophenyl group of the compound can be electrochemically oxidized to form radical cations, which then couple to form polymer chains. researchgate.net The resulting polymer film can be used for various applications, including surface modification to improve corrosion resistance, creating matrices for biosensors, or generating conductive coatings. The presence of the propanoic acid side chain offers additional functionality to the electropolymerized film. The carboxylic acid groups can be deprotonated to create a negatively charged surface or used as anchor points to immobilize other molecules, such as enzymes or antibodies.

Supramolecular Assembly and Self-Organization Principles

Amino acids and their derivatives are well-known for their ability to self-assemble into highly ordered nanostructures. beilstein-journals.orgrsc.org This process is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, hydrophobic effects, and π-π stacking. nih.gov Peptides containing β-amino acids, such as 3-amino-3-(3-aminophenyl)propanoic acid, can form well-defined secondary structures and self-assemble into complex geometries. nih.gov

The structure of 3-amino-3-(3-aminophenyl)propanoic acid contains all the necessary components for supramolecular assembly.

Hydrogen Bonding: The amine and carboxylic acid groups can form extensive hydrogen bond networks.

Electrostatic Interactions: In its zwitterionic form, the molecule possesses both a positive (–NH3+) and a negative (–COO−) charge, leading to strong electrostatic attractions. nih.gov

π-π Stacking: The phenyl rings can stack on top of each other, contributing to the stability of the assembly.

These interactions can lead to the formation of various nanostructures, such as nanofibers, nanotubes, and vesicles, which have potential applications in tissue engineering, drug delivery, and nanoelectronics. manchester.ac.uk The self-assembly process can often be controlled by external stimuli like pH, temperature, or solvent composition.

Bioconjugation and Linker Technologies

The dual reactivity of the amino and carboxylic acid groups makes 3-amino-3-(3-aminophenyl)propanoic acid and its derivatives valuable tools in bioconjugation and as chemical linkers.

In bioconjugation, chemical linkers are used to connect two or more molecules, such as proteins, antibodies, or nucleic acids. Derivatives of 3-amino-3-(3-aminophenyl)propanoic acid, like its fluorinated counterparts, serve as key building blocks for attaching peptides to other biomolecules. chemimpex.com The carboxylic acid end can be activated to react with amine groups on a biomolecule (e.g., lysine (B10760008) residues in a protein), while the amino group can be used to extend a peptide chain or attach another molecule. This versatility is crucial for creating antibody-drug conjugates (ADCs) for targeted drug delivery and for developing diagnostic reagents. chemimpex.comchemimpex.com

Photocleavable linkers are molecules that can be broken by exposure to light, typically UV, allowing for the controlled release of a tethered molecule. broadpharm.combroadpharm.com This technology is particularly useful in solid-phase synthesis, where molecules are built step-by-step on a solid support. The ability to cleave the final product from the support under mild, neutral conditions is a significant advantage over harsh chemical methods. dtu.dkiris-biotech.de

While not the exact compound, structurally related nitro-substituted phenylalkanoic acids have been successfully used as photocleavable linkers. For example, a linker based on 3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid is stable under standard peptide synthesis conditions but can be cleaved with UV light (λ ≈ 365 nm) to release the synthesized peptide with high efficiency. The introduction of a nitro group onto the phenyl ring of 3-amino-3-(3-aminophenyl)propanoic acid would likely impart similar photosensitive properties, making it a candidate for developing novel photocleavable linker technologies for applications in drug delivery, diagnostics, and regenerative medicine. nih.gov

Exploration of Biological Activities and Biochemical Mechanisms Pre Clinical and Molecular Focus

Antimicrobial Research and Mechanistic InsightsNo antimicrobial research or mechanistic studies for 3-amino-3-(3-aminophenyl)propanoic acid could be located.

Compound Names Mentioned

| Compound Name |

|---|

| 3-amino-3-(3-aminophenyl)propanoic acid |

| Pyruvate |

In vitro Inhibition of Bacterial Growth (e.g., Escherichia coli, Salmonella typhimurium, Staphylococcus aureus)

A series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated structure-dependent antimicrobial activity against a panel of multidrug-resistant pathogens. nih.gov These compounds were tested against both ESKAPE group bacteria (which includes Staphylococcus aureus) and drug-resistant Candida species. nih.gov

Notably, certain hydrazone derivatives within this class showed potent and broad-spectrum antimicrobial activity. nih.gov For instance, some compounds exhibited significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MIC) ranging from 1 to 8 µg/mL. nih.gov Activity was also observed against vancomycin-resistant Enterococcus faecalis (MIC 0.5–2 µg/mL) and Gram-negative pathogens like Escherichia coli (MIC 8–64 µg/mL). nih.gov The parent intermediate compound, N-(4-hydroxyphenyl)-β-alanine methyl ester, showed only weak antimicrobial activity, highlighting the importance of subsequent chemical modifications. nih.gov

Another class of related compounds, amino/nitro-substituted 3-arylcoumarins, were also evaluated for their antibacterial properties against clinical isolates of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govresearchgate.net Several of these molecules displayed antibacterial activity against S. aureus that was comparable to standard antibiotics like oxolinic acid and ampicillin. nih.govresearchgate.net

| Compound Class | Bacterial Strain | Reported MIC Range (µg/mL) |

|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 - 8 |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Vancomycin-Resistant Enterococcus faecalis | 0.5 - 2 |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Escherichia coli | 8 - 64 |

| 3-Arylcoumarin derivatives | Staphylococcus aureus | Activity comparable to ampicillin |

Structure-Activity Relationship in Antimicrobial Derivatives

The antimicrobial efficacy of these propanoic acid derivatives is highly dependent on their chemical structure. For the 3-((4-hydroxyphenyl)amino)propanoic acid series, the introduction of specific substituents was crucial for activity. Hydrazones containing heterocyclic substituents were identified as having the most potent and broad-spectrum antimicrobial effects. nih.gov Conversely, the introduction of a 1-naphthyl substituent led to a restoration of activity against specific strains like S. aureus and E. coli. nih.gov

In the study of 3-arylcoumarins, a preliminary structure-activity relationship (SAR) analysis revealed that the antibacterial activity against S. aureus is contingent on the substitution pattern of the 3-arylcoumarin scaffold. nih.govresearchgate.net The position of various substituents, including nitro, methyl, methoxy, amino, and bromo groups, was found to be a key determinant of the compound's antibacterial potency and selectivity. nih.gov This suggests that specific electronic and steric properties conferred by these groups are critical for the interaction with bacterial targets. nih.govresearchgate.net

Anti-inflammatory and Analgesic Research at a Molecular Level

Research into related propionic acid derivatives has provided insights into their potential anti-inflammatory and analgesic mechanisms. Studies on 3-benzoyl-propionic acid (3BPA) demonstrated significant anti-inflammatory and antinociceptive (analgesic) activity in vivo. researchgate.net At a molecular level, 3BPA was shown to cause a marked reduction in cell migration and levels of nitric oxide (NO), a key inflammatory mediator. researchgate.net It also reduced prostaglandin (B15479496) E2 (PGE2) values, suggesting that its mechanism may involve the inhibition of the prostaglandin system, similar to many nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Similarly, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) showed significant local analgesic and anti-inflammatory effects. nih.gov It was effective in inhibiting acetic acid-induced writhing, a model for peripheral pain, and reducing carrageenin-induced inflammation. nih.gov However, its ineffectiveness in the hot plate test suggests a mechanism of action that is primarily peripheral, without involving the central nervous system. nih.gov The analgesic effect is likely linked to the inhibition of prostaglandins, which sensitize nociceptive receptors. arabjchem.org

Applications in Pre-clinical Cancer Research

The structural versatility of the propanoic acid scaffold has been extensively utilized in the design and synthesis of novel anticancer agents.

The design of novel anticancer drugs often involves integrating knowledge from computational design, chemical synthesis, and pharmacological evaluation. jscimedcentral.com The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is considered attractive for this purpose due to its favorable chemical properties and synthetic versatility, which allows for the incorporation of various aromatic or heterocyclic structures to optimize biological activity. nih.govmdpi.com The phenolic hydroxyl group can enhance solubility and participate in hydrogen bonding with biological targets, while the adjacent amino group allows for diverse conjugation strategies. nih.govmdpi.com

A specific series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were designed as potential anticancer candidates. mdpi.com In silico studies proposed that these compounds are capable of interacting with conserved amino acid residues of key cancer-related proteins such as human SIRT2 and the epidermal growth factor receptor (EGFR), indicating a targeted approach to inhibiting cancer cell proliferation. mdpi.com

Numerous derivatives have been evaluated for their cytotoxic activity against various human cancer cell lines. Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid demonstrated potent, structure-dependent antiproliferative activity against A549 human lung adenocarcinoma cells. mdpi.com Notably, oxime derivatives and carbohydrazides from this series exhibited low micromolar activity, significantly greater than the standard chemotherapeutic agent cisplatin. mdpi.com These compounds were also effective against H69 small-cell lung carcinoma cells, including an anthracycline-resistant variant (H69AR), and induced cell death in 3D spheroid models of A549 cells. mdpi.com

Similarly, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent anticancer activity against A549 non-small cell lung cancer cells. nih.govdebuglies.com Certain compounds were able to reduce A549 cell viability by 50% and also suppress cancer cell migration in vitro, while showing favorable cytotoxicity profiles against noncancerous Vero cells. nih.govmdpi.com The mechanism of action for some related triterpenoid (B12794562) derivatives was found to be the induction of apoptosis. nih.gov

| Compound Series | Cancer Cell Line | Reported Activity (IC50/GI50) | Notes |

|---|---|---|---|

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid (Oxime derivative 22) | A549 (Lung Adenocarcinoma) | 2.47 µM | More potent than cisplatin. mdpi.com |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid (Oxime derivative 21) | A549 (Lung Adenocarcinoma) | 5.42 µM | More potent than cisplatin. mdpi.com |

| 3-amino-3,4-seco-triterpenoid derivatives | Various (Leukemia, Colon, Ovarian) | 0.20–0.94 μM | Growth inhibitory (GI50) concentrations. nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Non-small cell lung) | Reduced cell viability by 50% | Also suppressed cell migration. nih.govmdpi.com |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. Certain derivatives of propanoic acid have been investigated for this activity. For example, (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA) was synthesized and evaluated for its anti-angiogenic properties using the chorioallantois membrane (CAM) assay of embryonated chicken eggs. nih.govnih.gov The results showed that 3MPCA could inhibit the growth of endothelial cells in neovascular capillaries, demonstrating its potential as an anti-angiogenesis inhibitor. nih.govnih.gov Other small molecules, such as 3-amino-thiophene carbohydrazide (B1668358) derivatives, have also been reported as inhibitors of angiogenesis. researchgate.net

Agrochemical Research and Plant Biology Effects

In the realm of agrochemical research, the exploration of novel compounds that can influence plant growth and composition is a continuous endeavor. While direct and extensive research on the specific effects of 3-amino-3-(3-aminophenyl)propanoic acid on plant biology is not widely documented in publicly available scientific literature, its structural characteristics as a beta-amino acid derivative with an aminophenyl group suggest potential for biological activity in plants. Compounds with similar structural motifs are of interest in the field of agrochemicals for their potential to act as plant growth regulators or pesticides, owing to their ability to influence biological pathways. chemimpex.com

The investigation into such compounds often centers on their ability to modulate key physiological processes in plants, which could theoretically include nitrogen metabolism and protein synthesis. The introduction of exogenous amino acid derivatives can sometimes influence the endogenous pool of amino acids, which are the fundamental building blocks of proteins. plantarchives.org Research into other amino acid derivatives has shown that they can impact various aspects of plant development, including growth rates and the synthesis of both primary and secondary metabolites. dntb.gov.uascielo.br Therefore, it is plausible that 3-amino-3-(3-aminophenyl)propanoic acid could interact with plant metabolic pathways, although specific research is required to substantiate any such effects.

Influence on Crop Properties (e.g., Rapeseed Protein Content)

Currently, there is a lack of specific research data detailing the direct influence of 3-amino-3-(3-aminophenyl)propanoic acid on the properties of crops, including the protein content of rapeseed (Brassica napus). The scientific community has not yet published studies that would allow for a conclusive statement on this matter.

However, in the broader context of agricultural science, various chemical compounds, including amino acid derivatives, are investigated for their potential to enhance desirable crop traits. The application of certain amino acids and their derivatives as foliar sprays or soil amendments has, in some studies, been shown to affect plant growth and yield. plantarchives.org These effects are often attributed to the role of amino acids in stimulating physiological and biochemical processes, which can include protein synthesis. plantarchives.org

For instance, studies on other compounds have demonstrated measurable changes in the protein content of various crops. While the following data table is illustrative and does not represent findings for 3-amino-3-(3-aminophenyl)propanoic acid, it provides an example of how such research findings are typically presented.

Table 1: Illustrative Research Findings on the Influence of Plant Growth Regulators on Crop Protein Content

| Crop | Plant Growth Regulator | Observed Effect on Protein Content |

| Peanut (Arachis hypogaea) | Aspartic Acid | Increase in seed protein |

| Peanut (Arachis hypogaea) | Phenylalanine | Increase in seed protein |

| Basil (Ocimum basilicum) | Phenylalanine | Increase in various growth parameters |

Note: This table is for illustrative purposes only and is based on research on other amino acid derivatives. The effects of 3-amino-3-(3-aminophenyl)propanoic acid on rapeseed protein content have not been documented.

The potential for any exogenous compound to influence crop properties like protein content is complex and depends on numerous factors, including the specific compound, its concentration, the method of application, the crop species and cultivar, and environmental conditions. Future research would be necessary to determine if 3-amino-3-(3-aminophenyl)propanoic acid has any significant and reproducible effects on rapeseed protein content or other agronomically important traits.

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation and Purity Assessment (e.g., Gas Chromatography)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Due to the polar nature and low volatility of amino acids, direct analysis by Gas Chromatography (GC) is challenging. sigmaaldrich.comthermofisher.com Therefore, a derivatization step is required to convert the polar amino and carboxylic acid functional groups into more volatile and thermally stable moieties. sigmaaldrich.comthermofisher.commdpi.comnih.gov

Common derivatization methods include silylation, for example, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replace the active hydrogens on the amine and carboxyl groups. sigmaaldrich.comthermofisher.com Another approach is a two-step procedure involving esterification of the carboxylic acid group followed by acylation of the amino groups. mdpi.com After derivatization, the resulting compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS), to separate it from any impurities and confirm its identity based on its retention time and mass spectrum. sigmaaldrich.com This method allows for the accurate quantification of purity. nih.gov

Electrochemical Characterization of Polymeric Derivatives and Biosensor Matrices

The presence of an aminophenyl group in 3-amino-3-(3-aminophenyl)propanoic acid makes it a suitable monomer for electropolymerization to form a conductive polymer film on an electrode surface. The electrochemical properties of these polymeric derivatives are highly relevant for applications in biosensors and electrochemical devices.

Cyclic Voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of these polymer films. mdpi.comresearchgate.net By cycling the potential of an electrode modified with the polymer, one can observe the oxidation and reduction processes of the polymer backbone. researchgate.netresearchgate.net The cyclic voltammogram provides information on the polymer's redox stability, conductivity, and electron transfer kinetics. For instance, the electropolymerization of similar aminophenyl compounds often shows an irreversible oxidation peak in the initial scan, corresponding to the formation of radical cations that initiate polymerization. ijnc.ir Subsequent scans reveal reversible redox peaks characteristic of the conductive polymer film. researchgate.net

These polymer films can serve as matrices for immobilizing enzymes or other biorecognition elements. The electrochemical characterization helps in optimizing the polymer film's properties, such as porosity and conductivity, for enhanced biosensor performance. nih.gov The resulting biosensor's sensitivity, selectivity, and stability towards a target analyte can then be evaluated using techniques like CV or differential pulse voltammetry (DPV). nih.gov

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Pathways

The synthesis of β-amino acids, particularly those with aryl substitutions, is a significant area of research in organic chemistry. Future efforts concerning 3-amino-3-(3-aminophenyl)propanoic acid are likely to focus on the development of more efficient, cost-effective, and environmentally friendly synthetic routes. Key areas of interest would include:

Catalytic Asymmetric Synthesis: Developing enantioselective methods to produce specific stereoisomers of the compound, which is crucial for pharmaceutical applications as different enantiomers can have vastly different biological activities.

Biocatalysis: Employing enzymes to catalyze the synthesis, offering high selectivity and milder reaction conditions compared to traditional chemical methods.

Flow Chemistry: Utilizing continuous flow reactors for a safer, more scalable, and efficient production process.

A patent for a general method of preparing 3-amino-3-arylpropionic acids involves refluxing an aromatic aldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent. google.com This suggests a foundational method that could be optimized for sustainability.

Advanced Functional Materials Design through Molecular Engineering

The bifunctional nature of 3-amino-3-(3-aminophenyl)propanoic acid, possessing both an amino and a carboxylic acid group, along with an aromatic ring, makes it a versatile building block for new materials. Future research could explore its incorporation into:

Polymers and Polyamides: Serving as a monomer to create polymers with unique thermal, mechanical, and photophysical properties. The amino and carboxyl groups can readily participate in polymerization reactions.

Metal-Organic Frameworks (MOFs): Acting as an organic linker to construct porous materials with potential applications in gas storage, separation, and catalysis.

Self-Assembling Peptidomimetics: Designing short peptides or peptide-like structures that can self-assemble into nanomaterials such as hydrogels, nanotubes, or vesicles for applications in drug delivery and tissue engineering.

The application of similar amino acid derivatives in the formulation of advanced materials like polymers has been noted, suggesting a potential pathway for this compound as well. chemimpex.com

Deeper Mechanistic Elucidation of Biological Interactions at the Atomic Level

Given that many β-amino acids exhibit biological activity, a significant future research area would be to understand how 3-amino-3-(3-aminophenyl)propanoic acid interacts with biological systems. This would involve:

Structural Biology: Using techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound when bound to biological targets such as enzymes or receptors.

Molecular Modeling: Employing computational methods to simulate the binding modes and interactions with target proteins, providing insights into the mechanism of action.

Target Identification: Screening the compound against various biological targets to identify its potential therapeutic applications. For instance, related compounds have been investigated for their interaction with neurotransmitter systems. chemimpex.com

Computational Drug Discovery and Rational Design in Pre-clinical Phases

Computational tools are becoming indispensable in modern drug discovery. For 3-amino-3-(3-aminophenyl)propanoic acid, these approaches can accelerate its development as a potential therapeutic agent. Future research will likely involve:

Virtual Screening: Using computer models to screen large libraries of virtual compounds based on the scaffold of 3-amino-3-(3-aminophenyl)propanoic acid to identify derivatives with potentially improved activity and selectivity.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives to guide the design of drug candidates with favorable pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the chemical structure of derivatives with their biological activity to rationally design more potent compounds.

Multidisciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Chemical Biology

The full potential of 3-amino-3-(3-aminophenyl)propanoic acid will likely be realized through collaborative, multidisciplinary research. This would involve:

Chemists developing novel synthetic methods and creating libraries of derivatives.

Materials scientists incorporating the compound into new functional materials and characterizing their properties.

Biologists and pharmacologists evaluating the biological activity of the synthesized compounds and materials in cellular and animal models.

This integrated approach will be crucial for translating fundamental research into practical applications, for example, in the development of new drugs or advanced materials. The versatility of β-amino acids as building blocks in medicinal chemistry and materials science underscores the potential for such multidisciplinary investigations. chemimpex.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.